![molecular formula C25H28N2O4S B2624075 8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866848-29-5](/img/structure/B2624075.png)
8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
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Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as spirocyclic compounds . Spirocyclic compounds are characterized by two or more rings that share a single atom, forming a ‘spiro’ junction . They are often used in medicinal chemistry due to their unique 3-dimensional structures .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives have been synthesized for their anticonvulsant activity . The synthesis of these compounds typically involves multi-step reaction sequences including catalytic hydrogenation, oxidation, and various types of condensation reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a spirocyclic core . The spirocyclic core is a common feature in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. Similar compounds have been synthesized and their pharmacological activity was determined with the objective to better understand their structure–activity relationship for anticonvulsant activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Cycloalkanes, which are related to spirocyclic compounds, have the general formula CnH2n .
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound “8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death .
Mode of Action
The compound “8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket and forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The compound “8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” affects the necroptosis signaling pathway. This pathway is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . By inhibiting RIPK1, the compound disrupts this pathway, potentially affecting various pathophysiological processes, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The molecular and cellular effects of the action of “8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” include the inhibition of necroptosis, a form of programmed cell death . This can potentially lead to the prevention or mitigation of various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases .
properties
IUPAC Name |
8-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-19-6-9-22-21(16-19)24(27-12-10-25(11-13-27)30-14-15-31-25)23(17-26-22)32(28,29)20-7-4-18(2)5-8-20/h4-9,16-17H,3,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOGPGZPGSHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC5(CC4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
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